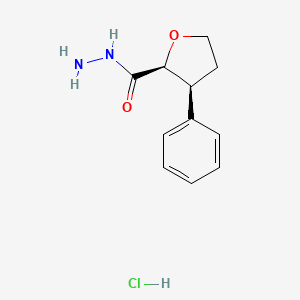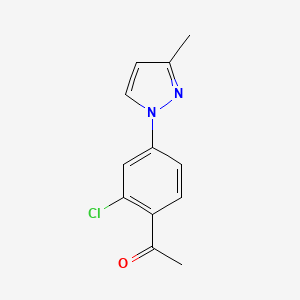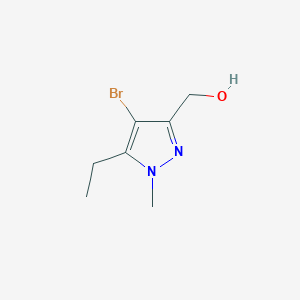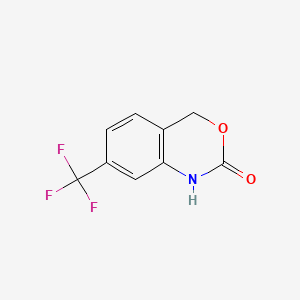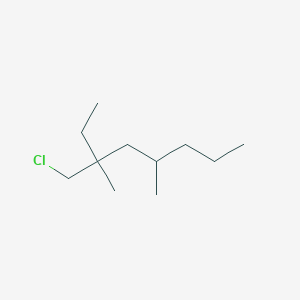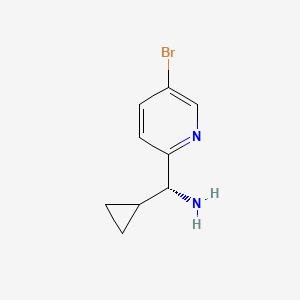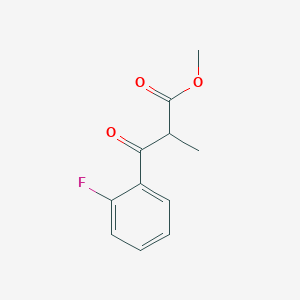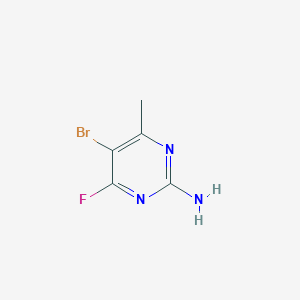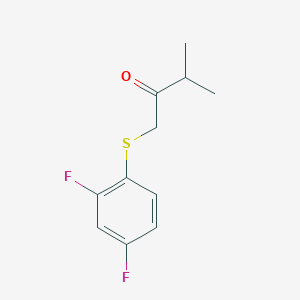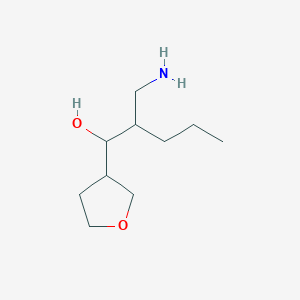
2-(Aminomethyl)-1-(oxolan-3-yl)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-1-(oxolan-3-yl)pentan-1-ol is an organic compound that features both an amine and an alcohol functional group. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications. The compound’s structure includes a five-carbon chain with an oxolane ring and an aminomethyl group attached, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-(oxolan-3-yl)pentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxytetrahydrofuran with a suitable aminomethylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1-(oxolan-3-yl)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a primary amine.
Scientific Research Applications
2-(Aminomethyl)-1-(oxolan-3-yl)pentan-1-ol has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1-(oxolan-3-yl)pentan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions, influencing its effects on biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-1-(oxolan-3-yl)butan-1-ol
- 2-(Aminomethyl)-1-(oxolan-3-yl)hexan-1-ol
Uniqueness
2-(Aminomethyl)-1-(oxolan-3-yl)pentan-1-ol is unique due to its specific combination of functional groups and molecular structure
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-(aminomethyl)-1-(oxolan-3-yl)pentan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-2-3-8(6-11)10(12)9-4-5-13-7-9/h8-10,12H,2-7,11H2,1H3 |
InChI Key |
CYQUWGCVKMNMJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C(C1CCOC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


